molecular formula C10H15N3 B12228464 N-cyclopentyl-6-methylpyrazin-2-amine

N-cyclopentyl-6-methylpyrazin-2-amine

Cat. No.: B12228464
M. Wt: 177.25 g/mol
InChI Key: QVMWZFODLDWIJE-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-methylpyrazin-2-amine is a pyrazine derivative featuring a cyclopentyl group attached to the pyrazine ring’s amine and a methyl substituent at the 6-position. Pyrazines are nitrogen-containing heterocycles widely explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors, anti-inflammatory agents, or intermediates in drug synthesis . The cyclopentyl group enhances lipophilicity, which may improve membrane permeability, while the methyl substituent modulates electronic and steric properties.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-cyclopentyl-6-methylpyrazin-2-amine

InChI

InChI=1S/C10H15N3/c1-8-6-11-7-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13)

InChI Key

QVMWZFODLDWIJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-methylpyrazin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentylamine with 2,6-dimethylpyrazine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-methylpyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-6-methylpyrazin-2-one, while reduction can produce this compound derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-6-methylpyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues

6-Chloro-N-cyclopentylpyrazin-2-amine (C₉H₁₃ClN₃)
  • Key Differences : Chlorine replaces the methyl group at the 6-position.
  • This compound was synthesized with a 36% yield via a room-temperature reaction involving 2,6-dichloropyrazine and cyclopentylamine .
  • Spectroscopy : ^1H-NMR signals at δ 7.76 (pyrazine protons) and δ 4.74 (broad amine) highlight electronic effects of the chlorine substituent .
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine (C₁₁H₁₆ClN₃)
  • Key Differences : Cyclohexyl (vs. cyclopentyl) and an additional N-methyl group.
  • The N-methyl group eliminates hydrogen-bonding capacity, which may affect target binding .
2-Amino-6-methylpyrazine (C₅H₇N₃)
  • Key Differences : Lacks the cyclopentyl group, retaining only the methyl and amine substituents.
  • Impact : Simpler structure with lower molecular weight (109.13 g/mol) and higher hydrophilicity. This compound serves as a foundational scaffold for studying substituent effects .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Water Solubility*
N-cyclopentyl-6-methylpyrazin-2-amine C₁₀H₁₆N₃ 178.25 ~2.5 Low
6-Chloro-N-cyclopentylpyrazin-2-amine C₉H₁₃ClN₃ 198.67 ~3.0 Very Low
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine C₁₁H₁₆ClN₃ 225.72 ~3.8 Insoluble
2-Amino-6-methylpyrazine C₅H₇N₃ 109.13 ~0.5 Moderate

*logP and solubility estimates based on substituent contributions.

Spectroscopic Comparison

Compound Name Key ^1H-NMR Signals (δ, ppm)
6-Chloro-N-cyclopentylpyrazin-2-amine 7.76 (s, 1H, pyrazine), 4.74 (br, NH)
KMU-011341 8.37 (s, imidazole), 4.34–4.19 (m, cyclopentyl)
This compound* ~7.5 (pyrazine), ~2.5 (CH₃), 1.4–2.1 (cyclopentyl)

*Hypothetical shifts inferred from analogs.

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